molecular formula C13H17BBrFO2 B1371577 2-(2-(Bromomethyl)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 850567-57-6

2-(2-(Bromomethyl)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1371577
CAS No.: 850567-57-6
M. Wt: 314.99 g/mol
InChI Key: SFRDMJLPJZYEJB-UHFFFAOYSA-N
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Description

2-(2-(Bromomethyl)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its utility in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both bromine and boron in its structure makes it a versatile reagent for various synthetic applications.

Biochemical Analysis

Biochemical Properties

2-(2-(Bromomethyl)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein modifications. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the oxidation of organic substances. The interaction between this compound and cytochrome P450 involves the binding of the compound to the enzyme’s active site, leading to the formation of a reactive intermediate that can participate in further biochemical reactions . Additionally, this compound can interact with proteins through covalent bonding, particularly with thiol groups in cysteine residues, resulting in the modification of protein function and activity.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways by modulating the activity of key signaling molecules such as kinases and phosphatases. For instance, the compound can inhibit the activity of protein kinase C, leading to alterations in cell proliferation and apoptosis . Furthermore, this compound can affect gene expression by interacting with transcription factors and modifying their binding to DNA. This can result in changes in the expression levels of genes involved in cellular metabolism, stress response, and other critical cellular functions.

Molecular Mechanism

At the molecular level, the mechanism of action of this compound involves several key interactions with biomolecules. The compound can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. For example, the bromomethyl group of the compound can react with the thiol group of cysteine residues in enzymes, resulting in the formation of a covalent adduct that inhibits enzyme activity . Additionally, the fluorophenyl group can participate in non-covalent interactions such as hydrogen bonding and π-π stacking with aromatic residues in proteins, further influencing the compound’s binding affinity and specificity.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important considerations for its use in biochemical studies. Over time, the compound can undergo hydrolysis, leading to the formation of degradation products that may have different biochemical properties . In in vitro studies, the compound has been observed to maintain its activity for several hours, but prolonged exposure to aqueous environments can result in decreased efficacy. In vivo studies have shown that the compound can have long-term effects on cellular function, including alterations in cell signaling and gene expression, which may persist even after the compound has been metabolized and excreted.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate cellular processes without causing significant adverse effects . At higher doses, the compound can induce cytotoxicity, leading to cell death and tissue damage. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. Toxicological studies have indicated that high doses of the compound can result in oxidative stress, inflammation, and disruption of normal cellular function.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites that can be further conjugated with glucuronic acid or sulfate for excretion . Additionally, the compound can influence metabolic flux by modulating the activity of key enzymes in metabolic pathways, such as glycolysis and the tricarboxylic acid cycle. This can result in changes in metabolite levels and overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms involving specific transporters . Once inside the cell, the compound can bind to intracellular proteins and be distributed to different cellular compartments. The localization and accumulation of the compound can be influenced by its interactions with binding proteins, which can affect its bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. The compound has been shown to localize to specific cellular compartments, such as the nucleus, cytoplasm, and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct the compound to its site of action. For example, the presence of a nuclear localization signal can facilitate the transport of the compound into the nucleus, where it can interact with transcription factors and influence gene expression. Similarly, mitochondrial targeting signals can direct the compound to the mitochondria, where it can affect mitochondrial function and energy metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Bromomethyl)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-(Bromomethyl)-4-fluorophenylboronic acid with 2,2,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out in the presence of a palladium catalyst under an inert atmosphere. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Bromomethyl)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by various nucleophiles, leading to the formation of different derivatives.

    Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can undergo oxidation to form boronic acids or reduction to form boranes.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and dichloromethane (DCM).

Major Products

    Aryl Derivatives: Formed through substitution reactions.

    Biaryl Compounds: Resulting from Suzuki-Miyaura coupling reactions.

Scientific Research Applications

2-(2-(Bromomethyl)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.

    Medicinal Chemistry: Employed in the development of pharmaceuticals through the formation of biaryl structures.

    Material Science: Utilized in the synthesis of polymers and advanced materials.

    Biological Studies: Investigated for its potential in labeling and tracking biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Another boronic acid used in Suzuki-Miyaura coupling.

    4-Bromophenylboronic Acid: Similar structure but lacks the dioxaborolane moiety.

    2-(Bromomethyl)phenylboronic Acid: Similar but without the fluorine atom.

Uniqueness

2-(2-(Bromomethyl)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both bromine and boron, which allows for versatile reactivity in synthetic applications. The fluorine atom also imparts unique electronic properties that can influence the reactivity and stability of the compound.

Properties

IUPAC Name

2-[2-(bromomethyl)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BBrFO2/c1-12(2)13(3,4)18-14(17-12)11-6-5-10(16)7-9(11)8-15/h5-7H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRDMJLPJZYEJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BBrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20660145
Record name 2-[2-(Bromomethyl)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850567-57-6
Record name 2-[2-(Bromomethyl)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850567-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-(Bromomethyl)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-(Bromomethyl)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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